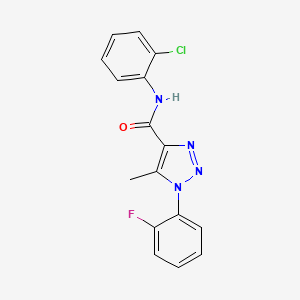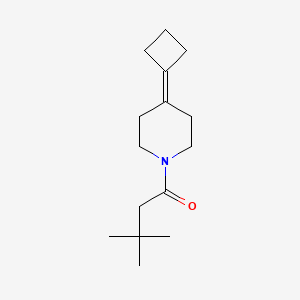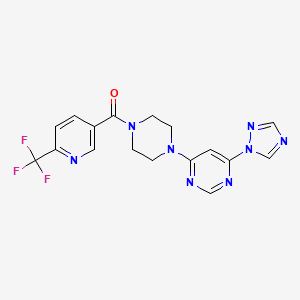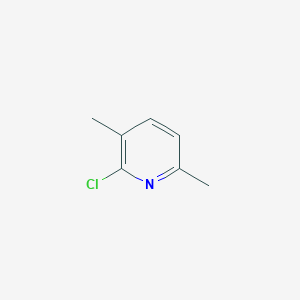
(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known as FPTM, is an organoboron compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPTM has a unique chemical structure that is composed of a boron atom covalently bonded to an aromatic ring, and a fluoro-substituted alkyl group that is connected to a phenyl group. This structure makes FPTM an ideal candidate for use in a variety of scientific applications, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of application involves the synthesis and crystal structure analysis of related boric acid ester intermediates, providing foundational knowledge for further chemical modifications and applications. The synthesis of compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone through a three-step substitution reaction showcases the versatility of this chemical structure in synthesizing boric acid ester intermediates with benzene rings. These compounds have been confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction, indicating the precision of computational methods in predicting molecular conformations (Huang et al., 2021).
Computational and Spectroscopic Investigations
Further, the interaction of alcohols with related fluorophenylacetylenes has been investigated using IR-UV double resonance spectroscopy and computational studies. This research illuminates the complex hydrogen bonding behaviors and structural motifs formed between alcohols and fluorophenylacetylenes, providing insight into how fluorine substitution on the phenyl ring affects molecular interactions. Such studies can guide the design of new molecules with desired physical and chemical properties (Maity, Maity, & Patwari, 2011).
Reaction Mechanisms and Functionalization
Research on the reaction mechanisms, such as the fluorination of alcohols to produce specific fluorinated compounds, further showcases the applicability of this chemical structure in organic synthesis. Studies on the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, under controlled conditions, have led to the identification of products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These findings contribute to the understanding of fluorination reactions and the development of new synthetic routes for fluorinated molecules (Janzen & Marat, 1988).
Propriétés
IUPAC Name |
[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGVQMPAZWWWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

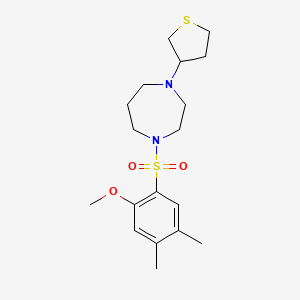
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
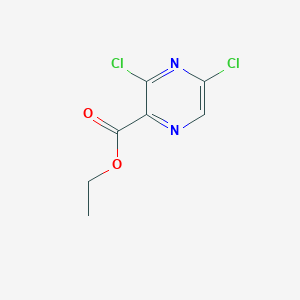
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)


